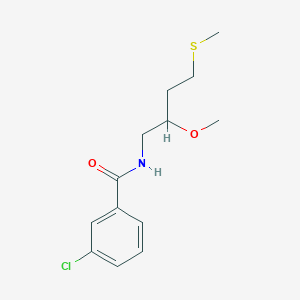
Thiophen-2-yl(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Potential
A study by Inceler et al. (2013) involved the synthesis of thiophene-containing 1,3-diarylpyrazole derivatives, demonstrating potent anticancer activity against various human cancer cell lines, including MCF7, MDA-MB-231, HeLa, Raji, and HL60. Compounds showed sensitivity particularly in Raji and HL60 cells, indicating their potential for further development in cancer treatment (Inceler, Yılmaz, & Baytas, 2013).
Enzyme Inhibitory Activity
Cetin et al. (2021) reported the design, synthesis, and evaluation of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities. These compounds were effective against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showcasing potential as enzyme inhibitors with significant therapeutic implications (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial and Antifungal Activities
The microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties was explored by Başoğlu et al. (2013), revealing good to moderate antimicrobial activity against various strains, as well as antilipase and antiurease activities. This highlights the role of these compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Drug-Likeness and ADME Prediction
Pandya et al. (2019) synthesized a library of compounds and evaluated them for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The study concluded that the compounds exhibited excellent drug-likeness properties, indicating their potential for further pharmaceutical development (Pandya, Dave, Patel, & Desai, 2019).
Heterocyclic Core Analysis for Antagonists
Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core for screening their in vitro affinity at the human histamine H3 receptor. The study identified compounds with high affinity and diverse central hetero-aromatic linkers, contributing to the understanding of structural relationships in receptor antagonism (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural components, it may bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Given the complexity of biological systems, it’s likely that the compound could influence multiple pathways, depending on its targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .
properties
IUPAC Name |
thiophen-2-yl-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)16-22-14(23-27-16)11-3-4-13(21-10-11)24-5-7-25(8-6-24)15(26)12-2-1-9-28-12/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKOAZECBIGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)


![6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2439413.png)

![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)

![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2439426.png)
![5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide](/img/structure/B2439427.png)